3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
Description
3,4,5-Triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with triethoxy groups at the 3-, 4-, and 5-positions of the benzene ring. The 1,3,4-thiadiazole moiety is further modified with an isopropyl group at the 5-position (Figure 1). This structural architecture aligns with derivatives explored for diverse biological activities, including anticancer and enzyme inhibition, as seen in structurally analogous compounds .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)16(22)19-18-21-20-17(26-18)11(4)5/h9-11H,6-8H2,1-5H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVJLCFMPAURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Substitution on the Benzamide Core: The benzamide core is prepared by reacting 3,4,5-triethoxybenzoic acid with an amine derivative of the thiadiazole ring in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs to highlight substituent effects, physicochemical properties, synthetic routes, and biological activities.
Structural Features and Substituent Effects
Key Observations :
- Isopropyl substitution on thiadiazole may enhance steric hindrance , affecting binding to enzymatic targets (e.g., Rho-kinase or acetylcholinesterase) compared to propyl or hydrogen substituents .
Physicochemical Properties
Key Observations :
- Higher molecular weight and PSA of the target compound may reduce blood-brain barrier penetration compared to smaller analogs .
- Similar pKa values (~7.9) suggest comparable ionization states under physiological conditions, influencing solubility and bioavailability .
Example :
- The 3-ethoxy analog (C₁₄H₁₇N₃O₂S) was synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide, followed by ethoxy group introduction .
- Microwave-assisted methods (e.g., for N-((5-substituted)-1,3,4-thiadiazol-2-yl)methyl benzamides) improve yields and reduce reaction times compared to conventional heating .
Key Observations :
Biological Activity
3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzamide core with ethoxy substituents and a thiadiazole ring, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. Its synthesis typically involves the cyclization of thiosemicarbazide derivatives to form the thiadiazole ring, followed by the reaction of 3,4,5-triethoxybenzoic acid with an amine derivative of the thiadiazole in the presence of coupling agents like EDCI and HOBt .
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O4S |
| Molecular Weight | 373.47 g/mol |
| CAS Number | 1171848-43-3 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiadiazole rings have shown promising results as RET kinase inhibitors in cancer therapy. In a series of tests involving various cancer cell lines, including leukemia and breast cancer cells, these compounds demonstrated moderate to high potency in inhibiting cell proliferation .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can increase the expression levels of p53 and caspase-3 in MCF-7 breast cancer cells, suggesting that they activate apoptotic pathways . The presence of ethoxy groups may enhance the lipophilicity of the compound, facilitating better cellular uptake and interaction with biological targets.
Case Studies
- Study on Thiadiazole Derivatives : A research article evaluated various thiadiazole derivatives for their anticancer properties. Among them, compounds similar to this compound showed IC50 values in the micromolar range against several cancer cell lines .
- Molecular Docking Studies : Molecular docking studies have indicated strong hydrophobic interactions between the aromatic rings of thiadiazole derivatives and amino acid residues in target proteins. This suggests a potential mechanism for their inhibitory effects on cancer cell growth .
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3,4,5-trimethoxybenzamide | Methoxy groups instead of ethoxy | Lower anticancer activity |
| N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | Lacks ethoxy groups | Moderate activity |
| 3,4,5-triethoxybenzoic acid | Carboxylic acid group instead of benzamide | No significant anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
